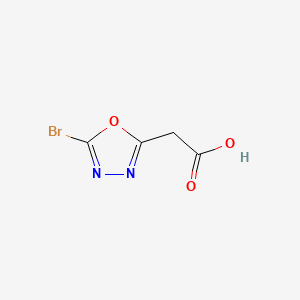
Benzyl R-(+)-Tolterodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl R-(+)-Tolterodine: is a chiral compound used primarily in the treatment of overactive bladder. It is a muscarinic receptor antagonist that helps reduce urinary frequency, urgency, and incontinence by inhibiting bladder contractions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl R-(+)-Tolterodine typically involves the reaction of benzyl chloride with diisopropylamine to form an intermediate, which is then reacted with p-cresol to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzyl R-(+)-Tolterodine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or silver oxide in the presence of benzyl bromide
Major Products: The major products formed from these reactions include benzyl alcohols, benzyl amines, and substituted benzyl derivatives .
Scientific Research Applications
Chemistry: Benzyl R-(+)-Tolterodine is used as a reference compound in the study of chiral synthesis and enantioselective reactions. It serves as a model for developing new synthetic methodologies .
Biology: In biological research, it is used to study the effects of muscarinic receptor antagonists on cellular signaling pathways and receptor binding affinities .
Medicine: Medically, this compound is used in the treatment of overactive bladder. It helps in reducing symptoms of urinary incontinence, urgency, and frequency by inhibiting bladder contractions .
Industry: In the pharmaceutical industry, it is used in the formulation of drugs for urinary disorders. Its chiral nature makes it a valuable compound for studying stereoselective drug interactions .
Mechanism of Action
Benzyl R-(+)-Tolterodine acts as a competitive antagonist at muscarinic receptors, specifically the M2 and M3 subtypes. This antagonism inhibits bladder contractions, decreases detrusor pressure, and leads to incomplete bladder emptying. The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
Comparison with Similar Compounds
Tolterodine: The parent compound of Benzyl R-(+)-Tolterodine, used for similar therapeutic purposes.
Oxybutynin: Another muscarinic receptor antagonist used in the treatment of overactive bladder.
Solifenacin: A selective M3 receptor antagonist used for urinary incontinence
Uniqueness: this compound is unique due to its chiral nature, which allows for specific interactions with muscarinic receptors, leading to enhanced therapeutic effects and reduced side effects compared to its racemic mixture .
Properties
CAS No. |
848768-06-9 |
|---|---|
Molecular Formula |
C29H37NO |
Molecular Weight |
415.621 |
IUPAC Name |
(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1 |
InChI Key |
DKVFUIQWDZMTOU-HHHXNRCGSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3 |
Synonyms |
(γR)-5-Methyl-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


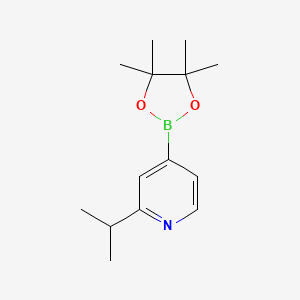

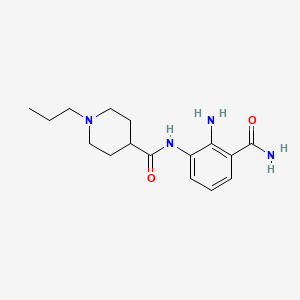
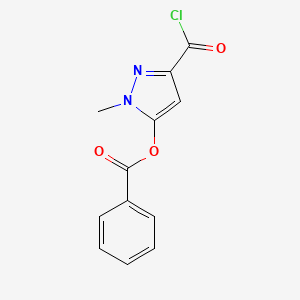
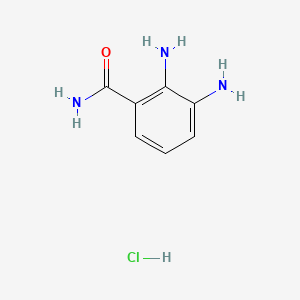
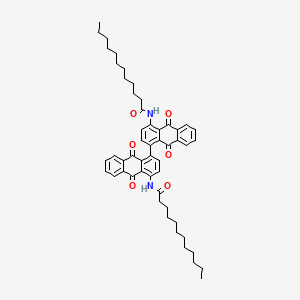
![Acetic acid,sodium salt,[3h]](/img/structure/B590793.png)


